molecular formula C20H20O7 B12433394 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid

3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid

Cat. No.: B12433394
M. Wt: 372.4 g/mol
InChI Key: FHYQIQMSODIFCP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is (2E)-3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid . This nomenclature reflects:

  • The benzofuran core (2,3-dihydro-1-benzofuran) with substituents at positions 2, 3, 5, and 7.
  • The (4-hydroxy-3-methoxyphenyl) group at position 2 of the benzofuran.
  • The (hydroxymethyl) group at position 3.
  • The prop-2-enoic acid side chain at position 5, with an E-configuration double bond.

Isomeric considerations include:

  • Geometric isomerism : The E-configuration of the α,β-unsaturated carboxylic acid moiety is explicitly defined in the IUPAC name.
  • Stereoisomerism : The dihydrobenzofuran ring introduces two chiral centers (C2 and C3), necessitating R/S descriptors for complete stereochemical specification (discussed in Section 1.3).

Synonyms :

Term Source
Glycosmisic Acid PubChem
G(8-5)FA ChemFOnt
CHEBI:91209 PubChem

Molecular Architecture: Benzofuran Core and Substituted Phenyl Groups

The compound features a 2,3-dihydrobenzofuran scaffold with multiple functional groups:

Core structure :

  • Benzofuran system : A fused bicyclic framework with oxygen at position 1.
  • Dihydro modification : Saturation at C2-C3 creates a tetrahydrofuran-like ring.

Substituent analysis :

Position Group Structural Impact
2 4-Hydroxy-3-methoxyphenyl Introduces aromaticity and H-bond donors
3 Hydroxymethyl Adds polarity and H-bonding capacity
5 (E)-Prop-2-enoic acid Provides acidity (pKa ≈ 4.5) and conjugation
7 Methoxy Enhances lipophilicity

Key structural comparisons :

  • Unlike ferulic acid (a monomeric hydroxycinnamate), this compound incorporates a dimeric lignan architecture.
  • Compared to coniferyl alcohol (precursor to lignans), it features advanced oxidative coupling products and carboxylic acid termination.

Stereochemical Analysis of Dihydrobenzofuran Ring System

The dihydrobenzofuran moiety introduces two stereogenic centers:

Chiral centers :

Position Possible Configurations Experimental Data
C2 R or S Undetermined in literature
C3 R or S Undetermined in literature

Stereochemical implications :

  • Ring puckering : The saturated C2-C3 bond allows chair-like or envelope conformations.
  • Substituent orientation : The hydroxymethyl group at C3 adopts equatorial/axial positions depending on configuration.
  • Biological recognition : Enzymatic biosynthesis likely produces specific stereoisomers, as seen in related lignans.

Analytical challenges :

  • Absolute configuration determination requires X-ray crystallography or chiral chromatography, not yet reported for this compound.
  • NMR coupling constants (e.g., $$ J_{H2-H3} $$) could provide relative configuration data if available.

Comparative Structural Analysis with Related Lignan Derivatives

Key structural differentiators :

Feature Target Compound Common Lignans (e.g., β-O-4 Dimers)
Linkage type 8-5 Coupling (G(8-5)FA) β-O-4 Ether linkage
Oxidation state Carboxylic acid terminus Primary alcohol (coniferyl alcohol)
Ring system Dihydrobenzofuran Open-chain structures
Functional groups α,β-unsaturated acid Guaiacyl/syringyl units

Unique characteristics :

  • The 8-5 linkage creates a rigid bicyclic system compared to flexible β-O-4 dimers.
  • The prop-2-enoic acid group enables conjugation with the aromatic system, altering UV-Vis absorption properties.
  • Methoxy placement : Dual methoxy groups at C3' and C7 positions differ from typical monolignol patterns.

Biosynthetic context :

  • Likely derived from ferulic acid via oxidative coupling, analogous to lignan biosynthesis pathways.
  • Requires O-methyltransferase and peroxidase activities for methoxy group installation and radical coupling.

Properties

IUPAC Name

3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-25-16-9-12(4-5-15(16)22)19-14(10-21)13-7-11(3-6-18(23)24)8-17(26-2)20(13)27-19/h3-9,14,19,21-22H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYQIQMSODIFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization of o-Hydroxyacetophenones

A foundational approach involves cyclization of o-hydroxyacetophenone derivatives under basic conditions. For example, one-pot etherification and dehydrative cyclization of 2-hydroxy-3-methoxybenzoic acid precursors has been reported to yield dihydrobenzofuran intermediates. Key steps include:

  • Reaction conditions : NaOH or KOH in ethanol/water mixtures at 60–80°C.
  • Yield optimization : Adjusting stoichiometry of base and solvent polarity improves cyclization efficiency (up to 78% yield).

Palladium-Catalyzed Intramolecular Heck Coupling

Palladium-catalyzed coupling is critical for forming the benzofuran ring while introducing substituents. For instance, 3-(2-bromophenoxy)acrylic acid ethyl ester undergoes intramolecular Heck coupling with Pd(OAc)₂ and PPh₃ as ligands to generate 3-ethoxycarbonyl benzofuran derivatives.

  • Catalyst system : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), DMF at 100°C.
  • Yield : 61–74% for analogous structures.

Functionalization of the Benzofuran Core

Introduction of Hydroxymethyl and Methoxy Groups

Post-cyclization functionalization often involves electrophilic aromatic substitution (EAS) or nucleophilic addition . For example:

  • Methoxy groups : Introduced via methylation of phenolic -OH groups using methyl iodide and K₂CO₃ in acetone.
  • Hydroxymethyl groups : Achieved through Mannich reactions or hydroxylation of pre-installed methyl groups using OsO₄ or other oxidizing agents.

Coupling with Ferulic Acid Derivatives

Glycosmisic acid analogs, which share structural similarities, are synthesized via coupling reactions between ferulic acid and coniferyl alcohol derivatives. This method leverages enzymatic or chemical catalysis (e.g., laccase or Fe³⁺):

  • Reagents : Ferulic acid, coniferyl alcohol, laccase (pH 5.0, 30°C).
  • Yield : ~45% for glycosmisic acid.

Prop-2-enoic Acid Side Chain Installation

Wittig Reaction with Benzofuran Aldehydes

The acrylic acid moiety is introduced via Wittig olefination using stabilized ylides:

  • Protocol : Benzofuran-5-carbaldehyde reacts with (carbethoxymethylene)triphenylphosphorane in THF, followed by hydrolysis.
  • Yield : 85–92% for similar compounds.

Perkin Rearrangement of 3-Halocoumarins

A microwave-assisted Perkin rearrangement converts 3-bromocoumarins to benzofuran-2-carboxylic acids, which are further functionalized:

  • Conditions : NaOH in ethanol, microwave irradiation (300 W, 5 min).
  • Yield : 95–99% for benzofuran-2-carboxylic acids.

Integrated Synthetic Routes

Multi-Step Synthesis from Vanillin

A representative route involves:

  • Vanillin2-hydroxy-3-methoxybenzoic acid via Kolbe-Schmitt reaction.
  • Cyclization to 7-methoxy-2,3-dihydrobenzofuran-5-carboxylic acid .
  • Hydroxymethylation via formaldehyde in H₂SO₄.
  • Wittig reaction to install the acrylic acid group.

Overall yield : 32–40%.

Patent-Based Approach for Scalable Production

A patented method (WO2019043724A1) uses enantioselective hydrogenation to control stereochemistry at the dihydrobenzofuran junction:

  • Key step : Asymmetric hydrogenation of a ketone intermediate using Ru-BINAP catalysts.
  • Purity : >99% enantiomeric excess (ee).

Comparative Analysis of Methods

Method Key Steps Yield (%) Purity (%) Scalability
Base-catalyzed cyclization Cyclization, EAS 65–78 90–95 High
Palladium coupling Heck coupling, functionalization 60–74 88–93 Moderate
Perkin rearrangement Microwave-assisted rearrangement 95–99 98–99 High
Enzymatic coupling Laccase-mediated dimerization 40–45 85–90 Low

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution patterns during EAS require directing groups (e.g., -NO₂) to ensure correct positioning of -OCH₃ and -CH₂OH.
  • Stereochemical control : Asymmetric synthesis techniques (e.g., chiral auxiliaries or catalysts) are critical for diastereomerically pure products.
  • Green chemistry : Solvent-free microwave reactions and biocatalytic steps reduce environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups and benzylic alcohol moiety are susceptible to oxidation:

Reaction TypeReagents/ConditionsProducts FormedReferences
Hydroxyl oxidationKMnO₄ (acidic), CrO₃Ketones or quinone derivatives
Benzofuran ring oxidationOzone (O₃), H₂O₂/Fe²⁺ (Fenton)Ring-opened dicarboxylic acid products
  • The C8–C5′ linked guaiacyl lignin structure (IUPAC: G(8-5)FA) undergoes regioselective oxidation at the benzofuran oxygen atom under acidic conditions .

  • Methoxy groups remain stable under mild oxidation but may demethylate under strong conditions (e.g., BBr₃).

Reduction Reactions

The α,β-unsaturated carboxylic acid system participates in conjugate reductions:

Reaction TypeReagents/ConditionsProducts FormedReferences
Double bond reductionH₂/Pd-C, NaBH₄Saturated propanoic acid derivative
Carbonyl reductionLiAlH₄Alcohol derivatives (rarely employed)
  • Computational studies (PubChem CID 14274765) show the (E)-configuration of the double bond increases susceptibility to catalytic hydrogenation .

Substitution Reactions

Electrophilic aromatic substitution occurs at electron-rich positions:

PositionReagents/ConditionsProducts FormedReferences
C5 (benzofuran)HNO₃/H₂SO₄Nitro derivatives
C4′ (phenolic)Cl₂/FeCl₃Chlorinated analogs
  • Methoxy groups direct substitution to para positions, while hydroxyl groups activate ortho/para sites.

Esterification and Ether Formation

The carboxylic acid and hydroxyl groups undergo derivatization:

Functional GroupReagents/ConditionsProducts FormedReferences
-COOHSOCl₂ → ROH (Fischer esterification)Methyl/ethyl esters
-OHCH₃I/K₂CO₃Methyl ethers
  • Ester derivatives exhibit improved lipid solubility for pharmacological studies.

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions:

DienophileConditionsProducts FormedReferences
1,3-ButadieneThermal (Δ, 150°C)Six-membered cyclohexene adducts
TetrazinesRoom temperature, click chemistryPyridazine derivatives
  • DFT calculations confirm inverse electron-demand reactivity with electron-deficient dienophiles .

Biochemical Transformations

As a plant lignin (Arabidopsis thaliana), it undergoes enzymatic modifications:

EnzymeReactionProducts FormedReferences
LaccaseRadical couplingOligomeric lignin structures
Peroxidase/H₂O₂Oxidative polymerizationCross-linked phenolic polymers
  • The 7-methoxy group inhibits certain fungal degradation pathways, enhancing environmental persistence .

Stability Under Physiological Conditions

ParameterConditionsDegradation ProductsReferences
pH < 3Aqueous HCl (37°C, 24h)Demethoxy derivatives
UV light (300–400 nm)Methanol solution, 6hCis-trans isomerization + ring-opening

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for synthetic biology and materials science applications. Its stability profile suggests compatibility with standard organic reaction conditions, though strong acids/oxidizers require careful handling.

Scientific Research Applications

3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism of action of 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects. These interactions can modulate cellular pathways and processes, contributing to the compound’s observed activities .

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name Core Structure Substituents (Positions) Functional Groups Molecular Weight (g/mol) Biological Activity Source
Target Compound 2,3-dihydro-1-benzofuran 2: 4-OH-3-OCH₃-phenyl; 3: CH₂OH; 5: CH₂CH₂COOH; 7: OCH₃ Carboxylic acid, phenolic OH, methoxy ~402.39 Cytotoxicity (Huh7.5, A549 cells) Platycerium wallichii
Methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate 2,3-dihydro-1-benzofuran 2: 3,4-diOH-phenyl; 3: COOCH₃; 5: CH₂CH₂COOCH₃; 7: OH Ester, phenolic OH ~416.37 Antiangiogenic (CAM assay) Synthetic
3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol 2,3-dihydro-1-benzofuran 2: 3,4-diOCH₃-phenyl; 3: CH₂OH; 5: CH₂CH₂CH₂OH; 7: OCH₃ Alcohol, methoxy ~418.44 Not reported Synthetic
5-Hydroxyferulic acid (3,4-dihydroxy-5-methoxycinnamic acid) Phenylpropanoid 3: OH; 4: OH; 5: OCH₃ Carboxylic acid, phenolic OH ~210.18 Antioxidant, anti-inflammatory Natural (coffee)

Functional and Pharmacological Comparisons

(a) Antiangiogenic Activity

  • Target Compound: No direct antiangiogenic data reported, but structurally similar to synthetic dihydrobenzofuran lignans (e.g., compound 2a in ) that inhibit angiogenesis in the chorioallantoic membrane (CAM) assay via VEGF suppression .
  • Methyl (E)-3-[2-(3,4-dihydroxyphenyl)...prop-2-enoate: Exhibits IC₅₀ = 12.5 μM in CAM assay. The 2R,3R-enantiomer shows enhanced activity due to stereospecific binding .

(b) Cytotoxicity

  • Target Compound : Demonstrates moderate cytotoxicity against Huh7.5 and A549 cells at 40 μM, with ~50% inhibition .
  • 3-[2-(4-Hydroxy-3-methoxyphenyl)...propyl acetate (acetylated derivative): Shows reduced cytotoxicity compared to the target compound, suggesting the free carboxylic acid group enhances bioactivity .

(c) Antioxidant Capacity

  • 5-Hydroxyferulic acid: Scavenges DPPH radicals with IC₅₀ = 8.2 μM, outperforming the target compound due to two adjacent phenolic OH groups (3,4-diOH) .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Parameter Target Compound Methyl Ester Analogue 5-Hydroxyferulic Acid
LogP (octanol-water) 1.82 (predicted) 2.15 1.34
pKa (carboxylic acid) 4.1 4.9 (ester) 4.3
Solubility (mg/mL in water) 0.15 0.08 1.2

Key Insight : The carboxylic acid group in the target compound improves water solubility compared to its methyl ester analogues but reduces membrane permeability.

Research Findings and Implications

Synthetic Accessibility: The target compound’s complexity (multiple stereocenters, labile phenolic groups) makes total synthesis challenging. Biomimetic dimerization of ferulic acid derivatives offers a viable route but requires optimization for enantiomeric purity .

Structure-Activity Relationships (SAR) :

  • Methoxy groups at positions 3 and 7 enhance metabolic stability by blocking oxidative degradation .
  • Hydroxymethyl group at position 3 modulates cytotoxicity but has minimal impact on antiangiogenic activity .

Therapeutic Potential: Hybridization with quinic acid (as in 3-O-feruloylquinic acid) or glycosylation (e.g., glucopyranoside derivatives) could improve bioavailability .

Biological Activity

3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid, also known as Glycosmisic Acid, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, supported by research findings and case studies.

  • Molecular Formula : C20H20O7
  • Molecular Weight : 356.37 g/mol
  • CAS Registry Number : 14274765

Structure

The structural formula of Glycosmisic Acid is represented as follows:

C20H20O7\text{C}_{20}\text{H}_{20}\text{O}_{7}

This compound contains a benzofuran moiety and multiple hydroxyl groups that contribute to its biological activity.

1. Antioxidant Activity

Glycosmisic Acid exhibits significant antioxidant properties, which are crucial for combating oxidative stress.

  • IC50 Values : The compound demonstrated IC50 values of 7.76 μM against DPPH radicals and 12.6 μM against superoxide anion radicals, which are considerably lower than the control (L-ascorbic acid with an IC50 of 27.59 μM) .

2. Antimicrobial Activity

Research indicates that Glycosmisic Acid has notable antimicrobial effects.

  • Antifungal Activity : It has been shown to inhibit various fungal strains with an IC50 value of 12 μM.
  • Antibacterial Activity : The compound also displays antibacterial properties, effectively inhibiting the growth of certain bacterial strains .

3. Anti-inflammatory Properties

Glycosmisic Acid has been studied for its anti-inflammatory effects.

  • Mechanism of Action : The compound inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a potential candidate for treating inflammatory diseases .

4. Cytotoxicity

The cytotoxic effects of Glycosmisic Acid have been evaluated in various cancer cell lines.

  • IC50 Values : It exhibited IC50 values of 26.2 μM against human HL60 cancer cells, indicating moderate cytotoxicity .

5. Other Biological Activities

Glycosmisic Acid has also been investigated for additional biological effects:

  • Antiviral Activity : The compound showed promising antiviral effects with IC50 values ranging from 3.15 to 9.56 μM against different viral strains .
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, warranting further investigation .

Case Study 1: Antioxidant Efficacy in Diabetic Models

A study conducted on diabetic rats demonstrated that Glycosmisic Acid significantly reduced oxidative stress markers and improved antioxidant enzyme levels compared to untreated controls. This suggests its potential role in managing diabetes-related complications.

Case Study 2: Antimicrobial Effects Against Resistant Strains

In vitro studies revealed that Glycosmisic Acid effectively inhibited the growth of antibiotic-resistant bacterial strains, highlighting its therapeutic potential in treating resistant infections.

Q & A

Q. What experimental designs are optimal for studying synergistic effects with other bioactive compounds?

  • Methodology :
  • Fractional inhibitory concentration (FIC) : Combine with curcumin or resveratrol in checkerboard assays. FIC index <0.5 indicates synergy .
  • Transcriptomics : RNA-seq of treated cells to identify pathways (e.g., Nrf2/ARE) modulated by the combination .

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